N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide
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Overview
Description
N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of methoxycarbonyl and ethoxycarbonyl groups attached to the pyrazole ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxycarbonyl and Ethoxycarbonyl Groups: The pyrazole ring is then functionalized with methoxycarbonyl and ethoxycarbonyl groups. This can be done using esterification reactions where the pyrazole is treated with methoxycarbonyl chloride and ethoxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the functionalized pyrazole with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxycarbonyl and ethoxycarbonyl groups may enhance the compound’s binding affinity and stability. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-3-sulfonamide
- N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-carboxamide
Uniqueness
N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of methoxycarbonyl and ethoxycarbonyl groups further distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
IUPAC Name |
ethyl 5-(methoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6S/c1-4-18-8(13)6-5-10-12(2)7(6)19(15,16)11-9(14)17-3/h5H,4H2,1-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYFYPGPJQPKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694891 |
Source
|
Record name | Ethyl 5-[(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139093-37-1 |
Source
|
Record name | Ethyl 5-[(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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